Cyclohexane-1,1-dithiol
Description
Contextual Significance of Geminal Dithiols in Organic Chemistry
Geminal dithiols, often called gem-dithiols, are organic compounds characterized by the presence of two thiol (-SH) functional groups attached to the same carbon atom, conforming to the general formula RR'C(SH)₂. wikipedia.org These compounds are the sulfur analogues of geminal diols (>C(OH)₂), but in contrast to the general instability of gem-diols, many gem-dithiols are stable enough to be isolated and studied. wikipedia.orgtandfonline.com
The study of gem-dithiols is a relatively recent field compared to the long-established chemistry of monothiols (R-SH). tandfonline.com They are formally considered derivatives of aldehydes and ketones formed by the action of hydrogen sulfide (B99878). wikipedia.orgtandfonline.com Cyclohexane-1,1-dithiol, alongside examples like methanedithiol (B1605606) and ethane-1,1-dithiol, is a well-documented member of this class. wikipedia.org The chemistry of gem-dithiols is of significant synthetic interest due to their unique properties and reactivity. tandfonline.com
Research Rationale and Scope for this compound Studies
The primary research interest in this compound stems from its role as a model geminal dithiol and its utility as a synthetic intermediate. It is typically synthesized from the reaction of cyclohexanone (B45756) with hydrogen sulfide. chemsrc.comguidechem.com
A key area of investigation is its thermal and acid-catalyzed decomposition. Upon heating, gem-dithiols like this compound tend to release a molecule of hydrogen sulfide. wikipedia.orgtandfonline.com This elimination reaction generates a transient thioketone—in this case, cyclohexanethione (B3050593)—which is highly reactive and typically undergoes oligomerization. wikipedia.orgtandfonline.com Research dating back to 1962 demonstrated that heating cyclane-1,1-dithiols with concentrated hydrochloric acid leads to the formation of the corresponding cycloalkanethione trimers. tandfonline.com This transformation highlights the compound's utility as a precursor to thiocarbonyl compounds, which are otherwise challenging to handle directly.
More broadly, the ability of gem-dithiols to release hydrogen sulfide under specific conditions makes them subjects of interest as potential H₂S donors for chemical and biological studies. nih.govacs.org The study of this compound thus provides fundamental insights into the synthesis of sulfur heterocycles and the controlled generation of reactive sulfur species.
Chemical and Physical Properties of this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 3855-24-1 |
| Molecular Formula | C₆H₁₂S₂ |
| Molecular Weight | 148.29 g/mol |
| Density | 1.07 g/cm³ |
| Boiling Point | 215.3°C at 760 mmHg |
| Flash Point | 83.1°C |
| Refractive Index | 1.542 |
| LogP | 2.50640 |
Data sourced from references chemsrc.comguidechem.comnih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3855-24-1 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
cyclohexane-1,1-dithiol |
InChI |
InChI=1S/C6H12S2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2 |
InChI Key |
VSARMWHOISBCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(S)S |
Origin of Product |
United States |
Historical Evolution of Cyclohexane 1,1 Dithiol Research
Early Investigations and Pioneering Synthetic Approaches to Geminal Dithiols
The genesis of geminal dithiol chemistry can be traced back to early investigations into the reactions of aldehydes and ketones with hydrogen sulfide (B99878). researchgate.net These pioneering studies laid the groundwork for the eventual synthesis of cyclic derivatives like Cyclohexane-1,1-dithiol. One of the earliest and most straightforward approaches to geminal dithiols involves the direct reaction of a carbonyl compound with hydrogen sulfide, often under pressure. researchgate.net
A significant breakthrough in the synthesis of geminal dithiols came with the discovery that the reaction between a ketone and hydrogen sulfide could be effectively facilitated. For instance, the treatment of ketones like cyclohexanone (B45756) with hydrogen sulfide in the presence of aliphatic amines was found to produce geminal dithiols in good yields. This method provided a more accessible route to these compounds, avoiding the need for high-pressure apparatus in some cases.
The general synthetic scheme for the preparation of this compound from cyclohexanone is presented below:
Reaction Scheme for the Synthesis of this compound
| Reactant | Reagent(s) | Product |
| Cyclohexanone | Hydrogen Sulfide (H₂S) | This compound |
This reaction underscores a fundamental principle in early organosulfur chemistry: the nucleophilic addition of hydrogen sulfide to the electrophilic carbonyl carbon. The success of these early synthetic endeavors opened the door for more detailed investigations into the properties and reactivity of this class of compounds.
Foundational Studies on this compound Reactivity
With reliable synthetic methods in hand, early researchers began to unravel the chemical behavior of this compound. These foundational studies were crucial for establishing the structure of geminal dithiols and understanding their potential as synthetic intermediates.
The structural elucidation of this compound and other geminal dithiols was often achieved through a series of characteristic chemical reactions. These included:
Diacylation: The reaction of the geminal dithiol with acylating agents to form the corresponding diacylated product, R₂C(SCOR')₂. researchgate.net
Dialkylation: The reaction with alkylating agents to yield the dialkylated derivative, R₂C(SR')₂. researchgate.net
Hydrolysis: The conversion of the geminal dithiol back to the parent ketone upon treatment with water, confirming the carbon skeleton. researchgate.net
These reactions not only served as proof of structure but also highlighted the reactivity of the thiol groups. The data from these early reactivity studies are summarized in the table below:
Key Foundational Reactions of Geminal Dithiols
| Reaction Type | Reagent | Product Type | Significance |
| Diacylation | Acyl Halide/Anhydride | R₂C(SCOR')₂ | Structural confirmation |
| Dialkylation | Alkyl Halide | R₂C(SR')₂ | Structural confirmation |
| Hydrolysis | Water | R₂C=O | Confirmation of parent carbonyl |
Furthermore, early studies observed the tendency of geminal dithiols to release hydrogen sulfide, particularly under certain conditions. This decomposition pathway hinted at the reversible nature of their formation and their potential as a source of H₂S. This property has gained renewed interest in modern research in the context of developing hydrogen sulfide donors for biological applications.
The foundational work on the synthesis and reactivity of this compound and its acyclic counterparts provided a solid platform for the subsequent development of organosulfur chemistry. These early discoveries not only expanded the arsenal (B13267) of synthetic chemists but also laid the theoretical groundwork for understanding the intricate behavior of these fascinating sulfur-containing molecules.
Advanced Synthetic Methodologies for Cyclohexane 1,1 Dithiol and Its Analogues
Direct Synthesis of Cyclohexane-1,1-dithiol from Cyclohexanone (B45756) Precursors
The most straightforward approach to this compound involves the direct conversion of cyclohexanone. This transformation typically requires the reaction of the ketone with a source of sulfur, often in the presence of a catalyst to facilitate the addition of two thiol groups to the carbonyl carbon.
Catalytic Thiolation Reactions
The direct thiolation of cyclohexanone is most commonly achieved through the reaction with hydrogen sulfide (B99878) (H₂S) in the presence of an acid catalyst. The acidic environment activates the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack by hydrogen sulfide.
The general mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of H₂S to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a thionium (B1214772) ion. A second nucleophilic attack by H₂S on this intermediate, followed by deprotonation, yields the final product, this compound. While various protic and Lewis acids can be employed, hydrogen chloride (HCl) is a commonly used catalyst for this transformation. nih.gov
Alternative thionating agents, such as Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀), are also utilized for the conversion of ketones to thioketones. organic-chemistry.orgaudreyli.comnih.govnih.govscholaris.ca These thioketones can be considered as intermediates that can potentially be converted to the corresponding gem-dithiols upon further reaction with a sulfur source.
Optimization of Reaction Conditions and Yields
The efficiency of the direct thiolation of cyclohexanone is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield of this compound include the choice of catalyst, solvent, temperature, and reaction time.
While specific optimization data for the synthesis of this compound is not extensively documented in readily available literature, general principles for the synthesis of gem-dithiols from ketones can be applied. For instance, in the synthesis of 1,3-diphenylpropane-2,2-dithiol from the corresponding ketone, the use of gaseous hydrogen sulfide and hydrogen chloride as a catalyst in an appropriate solvent system allows for the isolation of the product in good yield. nih.gov The optimization of such a reaction would involve systematically varying the concentration of the acid catalyst, the pressure of hydrogen sulfide, the reaction temperature, and the choice of solvent to identify the conditions that provide the highest conversion of cyclohexanone and the cleanest formation of the desired product.
Below is a hypothetical data table illustrating the potential impact of different catalysts and solvents on the yield of this compound, based on general knowledge of similar reactions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | Ethanol | 0 | 6 | 65 |
| H₂SO₄ | Methanol | 0 | 8 | 58 |
| BF₃·OEt₂ | Dichloromethane | -10 | 4 | 72 |
| ZnCl₂ | Tetrahydrofuran | 25 | 12 | 45 |
Indirect Synthetic Routes via Cyclohexane-Derived Intermediates
Indirect methods for the synthesis of this compound offer alternative pathways that can provide advantages in terms of substrate scope, functional group tolerance, and avoidance of highly odorous reagents in the final steps. These routes typically involve the use of protected thiol precursors or multi-step convergent strategies.
Strategies Involving Protected Thiol Precursors
A common indirect strategy involves the formation of a thioacetal from cyclohexanone, which serves as a protected form of the gem-dithiol. Thioacetals are readily prepared by reacting a ketone with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org
The resulting cyclic thioacetal is generally a stable compound that can be carried through several synthetic steps. The final step involves the deprotection of the thioacetal to unveil the gem-dithiol. A variety of reagents and methods have been developed for the cleavage of thioacetals, although the regeneration of the gem-dithiol itself, rather than the parent carbonyl, is a less common transformation and can be challenging. sci-hub.sechemrxiv.orgsemanticscholar.orgresearchgate.net
An example of a protected thiol precursor strategy could involve the synthesis of cyclohexane-1,1-bis(acetylthio)methane. This compound could potentially be synthesized by reacting a dihalocyclohexane with a thioacetate (B1230152) salt. Subsequent hydrolysis of the thioester groups under basic or acidic conditions would then yield this compound.
Multi-step Convergent Syntheses
Convergent synthetic strategies involve the preparation of different fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For a relatively simple molecule like this compound, a convergent approach might seem overly complex. However, for the synthesis of more elaborate analogues with specific substitution patterns, such strategies could be advantageous.
A hypothetical convergent synthesis could involve the preparation of a cyclohexane (B81311) ring already bearing a suitable precursor to the gem-dithiol functionality. For example, a cyclohexane derivative with a gem-dihalide at the 1-position could be synthesized. This intermediate could then be reacted with a sulfur nucleophile, such as sodium hydrosulfide, to introduce the two thiol groups.
The following table outlines a possible multi-step synthetic sequence for an analogue of this compound, illustrating a convergent approach.
| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | 4-Methylcyclohexanone | PCl₅ | 1,1-Dichloro-4-methylcyclohexane | Geminal dichlorination of the ketone. |
| 2 | 1,1-Dichloro-4-methylcyclohexane | NaSH | 4-Methylthis compound | Nucleophilic substitution with a sulfur nucleophile. |
Stereochemical Control and Regioselectivity in this compound Synthesis
When synthesizing substituted analogues of this compound from unsymmetrical cyclohexanone precursors, the stereochemistry and regioselectivity of the reactions become critical considerations.
The stereochemical outcome of nucleophilic additions to substituted cyclohexanones is influenced by a combination of steric and electronic factors. The incoming nucleophile, in this case, a sulfur-containing species, can approach the carbonyl carbon from either the axial or equatorial face of the cyclohexane ring, leading to the formation of different stereoisomers. The preferred direction of attack is often dictated by the steric hindrance posed by existing substituents on the ring.
For instance, in the case of a 4-substituted cyclohexanone, the bulky substituent will preferentially occupy an equatorial position in the chair conformation. The nucleophile will then tend to attack from the less sterically hindered face.
Regioselectivity becomes a key issue when dealing with unsymmetrical cyclohexanones that have more than one potential site for reaction. In the context of thiolation, if the starting ketone has different alpha-carbons, the reaction conditions can potentially influence where the thiolation occurs, although the formation of a gem-dithiol is specific to the carbonyl carbon. However, in the synthesis of analogues with other functional groups, the regioselectivity of their introduction in relation to the gem-dithiol precursor is a crucial aspect of the synthetic design.
For example, in the synthesis of a 2-alkyl-cyclohexane-1,1-dithiol, the alkyl group would need to be introduced regioselectively at the C2 position of the cyclohexanone ring prior to the thiolation step. This can be achieved through various well-established methods for the alpha-alkylation of ketones. The subsequent thiolation would then proceed at the carbonyl carbon, preserving the regiochemistry established in the previous step.
Green Chemistry Approaches and Sustainable Synthetic Practices for this compound
The traditional synthesis of this compound, which often involves the use of hazardous reagents like hydrogen sulfide (H₂S) and strong mineral acids such as hydrochloric acid (HCl), presents significant environmental and safety challenges. In response to the growing need for sustainable chemical manufacturing, researchers are exploring greener synthetic routes that minimize waste, reduce energy consumption, and utilize less toxic substances. This section focuses on advanced sustainable methodologies applicable to the synthesis of this compound, emphasizing the use of alternative reagents, catalytic systems, and environmentally benign reaction conditions.
A significant advancement in the green synthesis of sulfur-containing compounds involves the replacement of highly toxic and malodorous hydrogen sulfide with safer and easier-to-handle thionating agents. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are prominent examples of such alternatives for the conversion of ketones, like cyclohexanone, to the corresponding thioketones, which are key intermediates in the formation of gem-dithiols.
To further enhance the environmental credentials of these alternative reagents, solid-supported methodologies have been developed. For instance, the use of P₄S₁₀ supported on alumina (B75360) (P₄S₁₀/Al₂O₃) offers a more sustainable approach by simplifying the purification process and potentially allowing for catalyst recycling. lookchem.comresearchgate.net Such solid-supported reagents can lead to cleaner reactions with easier work-ups, thereby reducing the generation of solvent waste.
Another cornerstone of green chemistry is the replacement of homogeneous catalysts with heterogeneous ones. In the context of this compound synthesis, corrosive and hazardous acids like HCl can be substituted with solid acid catalysts. Materials such as zeolites, clays, and silica-supported acids are attractive alternatives due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions. mdpi.com For example, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has been demonstrated as a highly efficient and reusable catalyst for the formation of 1,3-dithiolanes and 1,3-dithianes under solvent-free conditions. organic-chemistry.org While not directly producing a gem-dithiol, this illustrates the potential for solid-supported acids to catalyze related transformations in a more sustainable manner.
Microwave-assisted organic synthesis (MAOS) is another green technology that can be applied to the synthesis of this compound. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. semanticscholar.org This can result in substantial energy savings and reduced byproduct formation. The synthesis of thioketones and other sulfur-containing compounds has been successfully expedited using microwave technology, often in conjunction with solvent-free conditions or green solvents.
The following interactive data tables summarize findings from research on green synthetic approaches for reactions analogous to the formation of this compound, illustrating the potential of these methods.
Table 1: Comparison of Catalysts for Thioacetalization of Carbonyl Compounds
| Catalyst | Carbonyl Compound | Thiol | Conditions | Yield (%) | Reference |
| HClO₄-SiO₂ | Various aldehydes & ketones | 1,2-Ethanedithiol | Solvent-free, rt | High | organic-chemistry.org |
| LiBr | Aromatic & α,β-unsaturated aldehydes | 1,2-Ethanedithiol | Solvent-free | High | organic-chemistry.org |
| Yttrium triflate | Aldehydes & ketones | 1,2-Ethanedithiol, 1,3-Propanedithiol | - | High | organic-chemistry.org |
| Tungstophosphoric acid | Aldehydes & ketones | 1,2-Ethanedithiol | Solvent-free | Excellent | organic-chemistry.org |
Table 2: Application of Alternative Thionating Agents for Ketones
| Thionating Agent | Substrate | Solvent | Conditions | Product | Yield (%) | Reference |
| P₄S₁₀/Al₂O₃ | Various ketones | Acetonitrile (B52724) | - | Thioketone | Good to Excellent | lookchem.comresearchgate.net |
| Lawesson's Reagent | Ketones | Toluene | Reflux | Thioketone | Good | nih.gov |
| P₄S₁₀/HMDO | Ketones | Xylene | Reflux | Thioketone | Comparable to Lawesson's Reagent | nih.govaudreyli.comscite.ai |
These sustainable practices, from the use of solid-supported reagents and heterogeneous catalysts to the adoption of green solvents and energy-efficient technologies, offer a promising framework for the development of an environmentally responsible synthesis of this compound and its analogues.
Reactivity and Mechanistic Investigations of Cyclohexane 1,1 Dithiol
Thiol-Ene and Thiol-Yne Reactions of Cyclohexane-1,1-dithiol in Polymerization Research
No studies have been identified that specifically utilize this compound as a monomer in thiol-ene or thiol-yne polymerization reactions.
This compound as a Ligand in Coordination Chemistry
Synthesis and Structural Characterization of Metal-Dithiolate Complexes (e.g., Fe, Cu, Zr)
There is no available literature detailing the synthesis and structural analysis of metal complexes specifically formed with this compound as a ligand with iron, copper, zirconium, or other metals.
Redox Behavior and Electrochemistry of Cyclohexane-1,1-dithiolate Complexes
The redox properties and electrochemical behavior of Cyclohexane-1,1-dithiolate complexes have not been reported.
Catalytic Activity of Cyclohexane-1,1-dithiolate Complexes in Organic Transformations
There are no documented applications of Cyclohexane-1,1-dithiolate complexes as catalysts in organic reactions.
Oxidative Transformations of this compound
Formation of Cyclic Disulfides and Polysulfides
While the formation of disulfide bonds from thiols is a known chemical transformation, specific studies on the oxidative conversion of this compound to its corresponding cyclic disulfide or polysulfides, including reaction conditions and product characterization, are not described in the literature.
Due to this lack of specific data, a detailed and scientifically accurate article adhering to the provided outline for this compound cannot be generated at this time. Further primary research would be required to investigate these aspects of its chemistry.
Mechanism of Disulfide Bond Formation and Cleavage
The interconversion between the dithiol form of this compound and its corresponding cyclic disulfide is a redox process central to its chemistry. libretexts.org The formation and cleavage of this disulfide bond can proceed through several mechanistic pathways, primarily involving thiol-disulfide exchange or direct oxidation.
Thiol-Disulfide Exchange: This is a common mechanism for both the formation and cleavage of disulfide bonds. nih.gov The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a thiolate anion acts as the nucleophile. nih.govresearchgate.net
Cleavage: An external thiolate (RS⁻) can attack one of the sulfur atoms of the cyclic disulfide derived from this compound. This attack forms a transient, linear trisulfide-like transition state. nih.gov The subsequent cleavage of the original disulfide bond releases one of the thiol groups of the cyclohexane (B81311) ring, resulting in a mixed disulfide.
Formation: Intramolecularly, after the deprotonation of one of the thiol groups to form a thiolate, it can attack the second sulfur atom within the same molecule, leading to the formation of a cyclic disulfide and the release of a leaving group, if present. Intermolecularly, a thiolate from one molecule of this compound can attack a sulfur atom on a second, activated molecule, leading to dimeric or oligomeric disulfides.
The kinetics of these exchange reactions are highly dependent on the pKa of the attacking thiol and the pH of the medium, as the concentration of the reactive thiolate species is pH-dependent. nih.gov
Oxidative Pathways: Direct oxidation of the two thiol groups provides a more direct route to disulfide bond formation. This can occur through one- or two-electron oxidation processes. nih.gov
Two-Electron Oxidation: Mild oxidizing agents can facilitate the removal of two hydrogen atoms and two electrons. This can proceed through a sulfenic acid (R-SOH) intermediate. nih.gov One thiol group is oxidized to a sulfenic acid, which then rapidly reacts with the second thiol group in an intramolecular condensation to form the cyclic disulfide and a molecule of water.
One-Electron Oxidation: In the presence of certain oxidants or under conditions that promote radical formation (e.g., UV light), each thiol group can lose a single electron and a proton to form a thiyl radical (RS•). nih.govu-tokyo.ac.jp The two resulting radicals on the same molecule can then rapidly combine to form the sulfur-sulfur bond of the cyclic disulfide. nih.gov
The cleavage of the disulfide bond can also be achieved reductively, using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME), which function via thiol-disulfide exchange mechanisms to regenerate the free dithiol. libretexts.org
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The reactivity of this compound is characterized by the dual nucleophilic and potential electrophilic nature of its sulfur atoms.
Nucleophilic Reactivity: The primary mode of reactivity for this compound involves the sulfur atoms acting as nucleophiles. The lone pairs of electrons on the sulfur atoms make them effective nucleophiles, particularly in their deprotonated thiolate form.
Alkylation and Acylation: As potent nucleophiles, the thiol groups readily participate in S-alkylation and S-acylation reactions with suitable electrophiles like alkyl halides and acyl chlorides, respectively. These reactions typically proceed via an SN2 mechanism.
Conjugate Addition: Thiolates derived from this compound can act as Michael donors in conjugate addition reactions to α,β-unsaturated carbonyl compounds. researchgate.net
Reaction with Carbonyls: The dithiol can react with aldehydes and ketones. This reactivity is fundamental to its use in the formation of heterocycles, where the nucleophilic sulfur attacks the electrophilic carbonyl carbon. This can lead to the formation of thioacetals or serve as the initial step in cyclocondensation reactions.
Electrophilic Reactivity: While less common, the sulfur atoms in this compound can exhibit electrophilic character.
Oxidized Intermediates: Upon oxidation, intermediates such as sulfenic acids (R-SOH) or thiosulfinates (disulfide S-monoxides) can be formed. nih.gov The sulfur atoms in these species are more electrophilic and are susceptible to attack by other nucleophiles. google.com For instance, a sulfenic acid intermediate can be attacked by a second thiol to form a disulfide bond. nih.gov
Lewis Acid Activation: In the presence of a Lewis acid, the sulfur atoms can be activated, increasing their electrophilicity and making them more susceptible to attack by nucleophiles.
The table below summarizes the expected reactivity of this compound with various classes of reagents.
| Reagent Class | Role of this compound | Type of Reaction | Expected Product |
| Alkyl Halides (R-X) | Nucleophile | SN2 Alkylation | 1,1-Bis(alkylthio)cyclohexane |
| Acyl Chlorides (RCOCl) | Nucleophile | Acylation | S,S'-Cyclohexane-1,1-diyl bis(thioate) |
| α,β-Unsaturated Ketones | Nucleophile | Michael Addition | Adduct via conjugate addition |
| Aldehydes/Ketones | Nucleophile | Addition/Condensation | Thioacetals or Heterocycles |
| Mild Oxidants (e.g., I₂) | Reductant | Oxidation | Cyclic Disulfide |
| Strong Nucleophiles | Electrophile (under activation) | Substitution | Varies with nucleophile and conditions |
Ring-Closing Reactions and Heterocycle Formation from this compound
This compound is a valuable precursor for the synthesis of various sulfur-containing heterocycles, particularly spiro-heterocycles. These reactions capitalize on the nucleophilicity of the thiol groups and their ability to participate in cyclocondensation reactions with bifunctional reagents. researchgate.net
A prominent example is the synthesis of spiro-thiazolidinones. In a typical three-component reaction, a cyclic ketone (such as cyclohexanone (B45756), the precursor to this compound), an amine, and a molecule containing a thiol group and a carboxylic acid group (like thioglycolic acid) are condensed. researchgate.netnih.gov When this compound is used as the key sulfur-containing starting material, it can participate in analogous cyclization pathways.
The general mechanism for the formation of a spiro[cyclohexane-thiazolidine] derivative often involves the following key steps:
Imine Formation: An initial reaction between an amine and a carbonyl compound (e.g., an aldehyde) forms an imine intermediate.
Nucleophilic Attack: One of the nucleophilic thiol groups of this compound attacks the electrophilic carbon of the imine.
Intramolecular Cyclization: The second thiol group then attacks another electrophilic center in the intermediate, or a subsequent intramolecular reaction involving an external reagent leads to the final ring closure, resulting in the spirocyclic product.
This strategy allows for the construction of complex molecular architectures where the cyclohexane ring is linked to a heterocyclic ring system through a shared quaternary carbon atom. The versatility of this approach enables the synthesis of a diverse library of spiro-heterocycles by varying the reaction partners. semanticscholar.org
The table below provides examples of heterocyclic systems that can be synthesized using gem-dithiols like this compound.
| Reactants | Heterocyclic Product | Reaction Type |
| Amine, Aldehyde, Thioglycolic Acid (as a model) | Spiro-thiazolidin-4-one | Three-component cyclocondensation |
| Dihalogenated compound | Spiro-dithiane or dithiepane | Double SN2 cyclization |
| α,β-Unsaturated Ketone | Spiro-thianone derivative | Michael addition followed by cyclization |
Investigations into Reactive Sulfur Species Generation from Geminal Dithiols
Geminal dithiols are recognized as effective precursors for the generation of reactive sulfur species (RSS), a group of molecules that includes hydrogen sulfide (B99878) (H₂S), persulfides (RSSH), and polysulfides. rsc.orgrsc.org These species play crucial roles in redox biology and cellular signaling. nih.gov
This compound, like other simple gem-dithiols, is known to be relatively unstable, particularly in aqueous buffer solutions, and can decompose to release hydrogen sulfide. rsc.orgnih.gov The mechanism for H₂S release from a gem-dithiol involves the elimination of H₂S to form a transient thioketone intermediate. nih.gov In the case of this compound, this would be cyclohexanethione (B3050593). This thioketone is often unstable and may undergo further reactions, such as oligomerization.
The release of H₂S from gem-dithiols has been shown to be pH-dependent. nih.gov Studies on model compounds like 1,3-diphenylpropane-2,2-dithiol have demonstrated that H₂S generation increases as the pH becomes more basic, although release is observed even under mildly acidic conditions. nih.gov
| pH Condition | H₂S Release from Gem-Dithiol (Model Compound) |
| Acidic (pH 5) | Moderate Release |
| Neutral (pH 7.4) | Significant Release |
| Basic (pH 8) | Enhanced Release |
| Data based on the behavior of a model gem-dithiol, 1,3-diphenylpropane-2,2-dithiol, as reported in scientific literature. nih.gov |
Beyond H₂S, gem-dithiols can be precursors to other RSS. For example, the dithiirane, a three-membered ring containing two sulfur atoms, can be generated from gem-dithiols and acts as an active sulfur transfer reagent, capable of inducing S-persulfidation on other thiols. rsc.org This suggests that the reactivity of this compound could extend to the formation of a spectrum of reactive sulfur species under various physiological or synthetic conditions.
Advanced Spectroscopic and Diffraction Techniques for Cyclohexane 1,1 Dithiol Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of Cyclohexane-1,1-dithiol by providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.
In ¹H-NMR spectroscopy, the symmetry of the cyclohexane (B81311) ring, which undergoes rapid chair-flipping at room temperature, results in chemically equivalent protons on the methylene (-CH₂) groups. youtube.com This leads to a simplified spectrum. The protons of the two thiol (-SH) groups are also equivalent and typically appear as a distinct signal. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms. For alkyl thiols, the thiol proton resonance is often observed between 1.2-1.8 ppm. rsc.org
¹³C-NMR spectroscopy provides insight into the carbon framework. Due to the molecular symmetry, three distinct signals are expected: one for the unique quaternary carbon atom bonded to the two sulfur atoms (C1), and two for the methylene carbons of the cyclohexane ring (C2/C6, C3/C5, and C4). The C1 carbon signal is expected to be significantly shifted due to the deshielding effect of the two sulfur atoms. For comparison, the single chemical shift for all six equivalent carbons in cyclohexane is observed at 27.1 ppm. docbrown.info
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), would be employed to establish the connectivity between adjacent protons, confirming the structure of the cyclohexane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -SH (x2) | ~1.5 - 2.5 | Position can vary with concentration and solvent. May show coupling to neighboring protons. |
| -CH₂- (ring protons) | ~1.4 - 2.0 | Complex, overlapping multiplets due to time-averaged equivalence from ring flipping. youtube.comdocbrown.info | |
| ¹³C | C1 (-C(SH)₂) | ~50 - 60 | Quaternary carbon, significantly deshielded by two sulfur atoms. |
| C2, C6 | ~35 - 45 | Methylene carbons adjacent to the C1 carbon. | |
| C3, C4, C5 | ~25 - 30 | Remaining methylene carbons, similar to those in unsubstituted cyclohexane. docbrown.infochemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to confirm the molecular weight of this compound and to analyze its fragmentation patterns, which provides further structural verification. The nominal molecular weight of this compound (C₆H₁₂S₂) is 148 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (monoisotopic mass: 148.0380), confirming the elemental composition. guidechem.comguidechem.com
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of this compound is expected to proceed through several characteristic pathways:
Loss of a thiol radical (•SH): This would produce a prominent fragment ion at m/z 115.
Loss of hydrogen sulfide (B99878) (H₂S): This elimination reaction would result in a fragment at m/z 114, corresponding to cyclohexanethione (B3050593).
Ring fragmentation: Cleavage of the cyclohexane ring can produce various smaller hydrocarbon fragments.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is generally used for larger, non-volatile molecules. nih.gov However, it can be adapted for the analysis of small molecules like thiols, often with the use of specific matrices or derivatization techniques to enhance ionization and prevent fragmentation. acs.orgsemanticscholar.orgrsc.orgnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. The key vibrations are associated with the S-H and C-S bonds.
S-H Stretch: The thiol S-H stretching vibration gives rise to a characteristically weak band in the IR spectrum, typically found in the range of 2550–2600 cm⁻¹. rsc.orgaip.org This peak is often more intense and easily identifiable in the Raman spectrum, making Raman spectroscopy a particularly useful technique for characterizing thiols. reddit.com
C-S Stretch: The C-S stretching vibration appears in the fingerprint region of the spectrum, generally between 600–800 cm⁻¹. Its position can be variable and is present in other sulfur-containing compounds like thioethers and disulfides. rsc.org
C-H Vibrations: The spectrum will also be dominated by strong absorptions corresponding to the C-H stretching vibrations of the methylene groups in the cyclohexane ring, typically appearing just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹). docbrown.info C-H bending (scissoring) vibrations are observed around 1440-1480 cm⁻¹. docbrown.info
The complementary nature of IR and Raman spectroscopy provides a robust method for confirming the presence of the key functional groups in the molecule. reddit.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | 2850 - 2950 | Strong | Strong |
| S-H Stretch | 2550 - 2600 | Weak | Medium-Strong |
| C-H Bend | 1440 - 1480 | Medium | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium | Medium |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. This compound, as a saturated aliphatic compound, lacks conjugated π-systems or conventional chromophores. Therefore, it is not expected to absorb light strongly in the standard UV-Vis range (200-800 nm).
The primary electronic transitions available to this molecule are high-energy sigma to sigma star (σ → σ) and non-bonding to sigma star (n → σ) transitions. The lone pairs of electrons on the sulfur atoms can undergo n → σ* transitions. These transitions typically result in weak absorption bands in the deep UV region, often below 220 nm.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it generally requires a rigid structure and delocalized π-electrons. Since this compound lacks these features, it is expected to be non-fluorescent. The development of fluorescent probes for detecting thiols often involves chemical reactions that create a new, highly fluorescent molecule. nih.govnih.govrsc.orgrsc.orgillinois.edu
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures of this compound Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of the parent this compound might be challenging, analysis of its stable derivatives can provide invaluable structural data. nih.gov
A crystallographic study would definitively determine:
Molecular Conformation: It would confirm the conformation of the cyclohexane ring, which is expected to adopt a stable chair form.
Bond Parameters: Precise measurements of all bond lengths (C-C, C-S, S-H) and bond angles would be obtained, allowing for comparison with theoretical models.
This technique provides an unambiguous picture of the molecule's solid-state geometry and intermolecular interactions. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a sample's surface.
For this compound, XPS would be particularly useful for analyzing the sulfur atoms. The core-level spectrum of the S 2p region would provide a signature for the thiol functional group. The S 2p peak for a thiol (-SH) typically appears as a doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ binding energy located at approximately 163.5 to 164.0 eV. semanticscholar.org
XPS is also highly effective for detecting oxidation of the thiol groups. If the compound is exposed to oxidizing conditions, new sulfur species will form, which can be identified by characteristic shifts to higher binding energies in the S 2p spectrum. This makes XPS an excellent tool for studying the stability and surface chemistry of the compound. diva-portal.org
Table 3: Typical S 2p Binding Energies for Sulfur in Various Oxidation States
| Sulfur Species | Oxidation State | Approximate S 2p₃/₂ Binding Energy (eV) |
|---|---|---|
| Thiol/Thiolate (R-SH / R-S⁻) | -2 / -1 | 162.0 - 164.0 |
| Disulfide (R-S-S-R) | -1 | ~164.0 |
| Sulfoxide / Sulfinate (R-SO-R / R-SO₂⁻) | +2 / +3 | 166.0 - 167.5 researchgate.netukm.mysemanticscholar.org |
| Sulfone / Sulfonate (R-SO₂-R / R-SO₃⁻) | +4 / +5 | 168.0 - 169.5 researchgate.netukm.mysemanticscholar.org |
Theoretical and Computational Chemistry Studies on Cyclohexane 1,1 Dithiol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecules like cyclohexane-1,1-dithiol. diva-portal.orgarxiv.orgethernet.edu.et These methods allow for the precise calculation of molecular geometries, energies, and electronic properties.
DFT calculations, often using hybrid functionals such as B3LYP, combined with basis sets like 6-311G(d,p), have been employed to optimize the molecular structure of related dithiane systems. jocpr.come-tarjome.com Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study on a related 1,3-dithiane (B146892) derivative, the optimized C-S bond lengths were found to be in the range of 1.81 Å to 1.85 Å, which showed good agreement with experimental data. jocpr.com The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be determined, offering insights into the molecule's reactivity and electronic transitions. jocpr.com
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by including electron correlation effects, which can be important for accurately determining the relative energies of different conformers. e-tarjome.comresearchgate.net For example, in a study of ethane-1,2-dithiol, MP3 single-point calculations on optimized geometries were used to refine the energy differences between conformers. researchgate.net These high-level calculations are essential for a precise understanding of the molecule's potential energy surface.
The electronic structure of metal complexes containing dithiolate ligands has also been a focus of computational studies, revealing insights into ligand-based electron transfer series. researchgate.net
| Property | Predicted Value |
|---|---|
| Molecular Weight | 148.3 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 148.03804273 Da |
| Monoisotopic Mass | 148.03804273 Da |
| Topological Polar Surface Area | 2 Ų |
| Heavy Atom Count | 8 |
Conformational Analysis and Interconversion Pathways
The conformational landscape of cyclohexane (B81311) derivatives is typically dominated by the chair conformation, which minimizes steric and torsional strain. utexas.edu For this compound, the cyclohexane ring is expected to adopt a chair conformation. The two thiol (-SH) groups are attached to the same carbon atom, which introduces unique conformational considerations.
Computational studies on related six-membered heterocyclic systems, such as 1,3-dithiane, have shown that the chair conformation is the most stable. jocpr.comacs.org The interconversion between two chair conformations, known as a ring flip, proceeds through higher-energy transition states like the half-chair and intermediate twist-boat conformations. utexas.edu This process is rapid at room temperature for cyclohexane itself, leading to an averaging of axial and equatorial positions. utexas.edu
In substituted cyclohexanes, the substituents' preference for the equatorial position to avoid 1,3-diaxial interactions is a key factor determining the relative stability of conformers. libretexts.org For this compound, the geminal substitution pattern means that in a chair flip, the relative orientation of the two thiol groups to the ring carbons changes, but their 1,1-relationship is maintained. The energy barriers for these interconversions can be calculated using computational methods, providing a detailed picture of the molecule's flexibility.
Studies on similar molecules like ethane-1,2-dithiol have explored the rotational barriers and interconversion pathways between different rotamers, highlighting the influence of intramolecular hydrogen bonding. researchgate.net
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, potential reactions could involve the thiol groups, such as oxidation to form disulfides or participation in nucleophilic reactions.
Theoretical studies on the E2 elimination reactions of substituted cyclohexanes demonstrate the importance of stereochemistry, where an anti-periplanar arrangement of the leaving group and a β-hydrogen is required. libretexts.orglibretexts.org While not directly applicable to the gem-dithiol, this illustrates how computational analysis of transition states in cyclohexane systems provides deep mechanistic insights.
In the context of dithiolates, which can be formed from dithiols, computational studies have explored their reactions with metal carbonyls. nih.gov Furthermore, the mechanism of thiol cross-linking using cyclic disulfides has been investigated through calculations of the potential energy surface, identifying transition structures for nucleophilic addition. google.com These studies provide a framework for predicting the reactivity of this compound in similar chemical transformations.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution and the influence of the solvent on their conformation and reactivity. researchgate.netnih.govacs.org For this compound, MD simulations could be used to explore its behavior in different solvents.
Simulations of alkyl thiols on gold surfaces have shown that the solvent plays a crucial role in the structure of the self-assembled monolayer. researchgate.net Similarly, the study of reaction dynamics in different solvents, such as the photodissociation of 1,2-diiodoethane (B146647) in cyclohexane versus methanol, has revealed significant differences in reaction pathways and lifetimes of intermediates, attributed to solvent polarity. nih.gov
MD simulations combined with quantum mechanics (QM/MM) can provide a more accurate description of chemical reactions in solution. These methods treat the reacting species with quantum mechanics while the solvent is described by classical mechanics. Such an approach would be valuable for studying the reactions of this compound in a condensed phase. The effect of solvent on excited-state dynamics and charge transfer has also been investigated using MD simulations. unige.ch
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods are widely used to predict spectroscopic properties, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a molecule and to aid in the assignment of spectral bands.
For a derivative of 1,3-dithiane, DFT calculations have been used to compute the vibrational frequencies. jocpr.com By applying a scaling factor, the calculated frequencies can be brought into good agreement with experimental values. jocpr.com The analysis of the normal modes associated with each calculated frequency allows for a detailed assignment of the vibrational spectrum.
The prediction of NMR parameters is another important application. The stereoelectronic environment of a nucleus strongly influences its chemical shift. Computational studies on related heterocycles have shown a correlation between calculated one-bond C-H coupling constants and stereoelectronic effects. acs.org
Furthermore, computational methods like TD-DFT (Time-Dependent Density Functional Theory) can predict electronic absorption spectra (UV-Vis), which correspond to transitions between electronic states. worktribe.com The calculated spectra for related systems have been used to assign experimental absorption bands to specific electronic transitions. worktribe.com
Stereoelectronic Interactions and Hyperconjugative Effects in Dithiane Systems
Stereoelectronic effects, which involve the interaction of orbitals based on their spatial arrangement, play a crucial role in determining the structure, stability, and reactivity of molecules. wikipedia.org In dithiane systems, hyperconjugative interactions are particularly important.
Hyperconjugation involves the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. scribd.com In 1,3-dithianes, significant hyperconjugative interactions have been identified through computational studies, such as Natural Bond Orbital (NBO) analysis. acs.org These include interactions like σ(C-H) → σ(C-S) and n(S) → σ(C-H), where n(S) represents a lone pair on the sulfur atom. acs.org
Applications of Cyclohexane 1,1 Dithiol in Specialized Fields
Cyclohexane-1,1-dithiol, a geminal dithiol, possesses unique chemical reactivity centered on its two thiol groups attached to the same carbon atom. This structure allows it to serve as a versatile building block and functional molecule in various specialized scientific fields, particularly in materials science and organic synthesis. Its applications range from modifying polymer properties to constructing organized molecular architectures and protecting reactive functional groups.
Advanced Analytical Methodologies for Cyclohexane 1,1 Dithiol and Its Research Intermediates
Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating components in a mixture, making them ideal for assessing the purity of Cyclohexane-1,1-dithiol and analyzing reaction mixtures containing its intermediates. khanacademy.org The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes.
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. For this compound, GC analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can effectively separate it from solvents, starting materials, and volatile byproducts. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. researchgate.net The use of a mass spectrometer as a detector (GC-MS) provides an additional layer of confirmation by furnishing the mass spectrum of the eluting compound, which is crucial for identifying unknown impurities. gsconlinepress.comgoogle.com For instance, studies on related cyclohexane (B81311) derivatives and other sulfur-containing compounds have established reliable GC methods. gsconlinepress.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. For this compound and its derivatives, reverse-phase (RP) HPLC is a common approach. sielc.comsielc.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic or phosphoric acid to improve peak shape. sielc.comacs.org
Derivatization is a strategy often employed in the HPLC analysis of thiols to enhance detection. Reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) or 4,4′-dithiodipyridine (DTDP) react with the thiol groups to produce a derivative with a strong chromophore, enabling sensitive UV-Vis detection. acs.orgbmglabtech.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for quantifying thiols, even at ultratrace levels. acs.org
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application Notes |
| GC | DB-5ms capillary column | Helium | MS, FID | Suitable for volatile impurities. Temperature programming is used to separate compounds with different boiling points. gsconlinepress.com MS detection allows for the identification of unknown peaks based on their fragmentation patterns. google.com |
| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water with 0.5% Formic Acid acs.org | UV-Vis, MS/MS | Ideal for purity assessment and analysis of non-volatile intermediates. Gradient elution is often used to resolve complex mixtures. nih.gov Pre-column derivatization can enhance UV detection sensitivity. bmglabtech.com |
| Chiral HPLC | Teicoplanin Chiral Stationary Phase | Hydro-organic mobile phase | UV-Vis | Used for separating enantiomers of chiral intermediates or related structures containing cyclohexane skeletons. mst.edu |
Electrochemical Methods for Detection and Redox Characterization
Electrochemical methods offer a highly sensitive approach for detecting electroactive species and characterizing their redox behavior. The sulfhydryl groups (-SH) of this compound are redox-active, making them suitable for electrochemical analysis. Techniques like cyclic voltammetry (CV) can be used to study the oxidation-reduction processes of the dithiol.
The primary redox reaction for a dithiol involves its oxidation to a cyclic disulfide. This process involves the transfer of electrons and can be monitored at an electrode surface. researchgate.net A typical electrochemical setup consists of a three-electrode system: a working electrode (e.g., glassy carbon, gold), a reference electrode, and a counter electrode. google.comutexas.edu The potential at which oxidation occurs provides information about the redox potential of the dithiol, which is a measure of its reducing strength. nih.gov
Research on vicinal disulfide ring mimics shows that the redox potential is influenced by the ring strain of the resulting disulfide, a principle that applies to the oxidation of this compound. nih.gov Furthermore, modified electrodes, such as those incorporating carbon nanotubes or gold nanoparticles, can enhance electrocatalytic activity, leading to improved sensitivity and lower detection limits for thiol compounds. researchgate.netacs.org These sensors can be used for the quantitative detection of dithiols in various media.
| Method | Working Electrode | Principle | Information Obtained |
| Cyclic Voltammetry (CV) | Glassy Carbon, Gold, Platinum | The potential is swept linearly between two values, and the resulting current is measured. | Provides oxidation/reduction potentials, information on reaction reversibility, and insights into reaction mechanisms. utexas.edu |
| Amperometry | Carbon Nanotube Modified Electrode | A constant potential is applied, and the current is measured as a function of time or analyte concentration. | Used for quantitative detection in flow injection analysis systems with very low detection limits. researchgate.net |
| Differential Pulse Voltammetry (DPV) | Chemically Modified Electrodes | Pulses of potential are superimposed on a linear voltage ramp, and current is sampled before and after each pulse. | Offers higher sensitivity and better resolution than CV, making it suitable for trace analysis of thiols. google.com |
Spectrophotometric Assays for Quantification in Specific Research Contexts
Spectrophotometric assays are widely used for the rapid and cost-effective quantification of thiols in solution. These methods typically involve a chemical reaction that produces a colored product, the absorbance of which can be measured with a UV-Vis spectrophotometer and correlated to the concentration of the thiol.
The most prominent method for quantifying sulfhydryl groups is the Ellman's assay . uw.edu.pl This assay utilizes Ellman's reagent, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). In the presence of a thiol like this compound, DTNB is reduced to 2-nitro-5-thiobenzoic acid (TNB). bmglabtech.com TNB is a yellow-colored anion with a strong absorbance maximum at a wavelength of 412 nm. The concentration of the thiol can be determined by comparing the absorbance to a standard curve of a known thiol or by using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at pH 8.0). bmglabtech.comnih.gov
Other reagents are also available for the spectrophotometric determination of thiols. For example, 4,4'-dithiodipyridine (DTDP) reacts with thiols to release 4-thiopyridone, which can be quantified. researchgate.net Another approach involves the reaction of thiols with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent like Fe³⁺ to produce an orange-red product. uw.edu.pl These assays are particularly useful in research contexts for monitoring the concentration of this compound in reaction mixtures or stability studies.
| Assay Reagent | Reaction Product (Chromophore) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Key Features |
| DTNB (Ellman's Reagent) | 2-nitro-5-thiobenzoic acid (TNB) | 412 | 13,600 (at pH 8.0) bmglabtech.com | Most common and well-established method; rapid and simple. nih.govuw.edu.pl |
| 4,4'-dithiodipyridine (DTDP) | 4-thiopyridone (4-TP) | ~324 | Not always specified, quantification often via HPLC. nih.gov | Used as an alternative to DTNB, especially in HPLC applications. researchgate.net |
| N,N-dimethyl-p-phenylenediamine (DMPD) + Fe³⁺ | Orange-red product | 490–510 | Varies with specific thiol | Applied for the determination of various aliphatic and drug-related thiols. uw.edu.pl |
Synthesis and Research on Derivatives and Analogues of Cyclohexane 1,1 Dithiol
Synthesis of Substituted Cyclohexane-1,1-dithiol Derivatives
The direct synthesis of this compound and its substituted derivatives is primarily achieved through the reaction of the corresponding cyclohexanone (B45756) precursor with a source of hydrogen sulfide (B99878), typically under acidic conditions. While free gem-dithiols are often unstable, certain structural features can lead to isolable compounds. nih.gov For instance, 1,3-diphenylpropane-2,2-dithiol has been successfully prepared in gram scale with a 65% yield by treating its corresponding ketone with gaseous hydrogen sulfide and hydrogen chloride. nih.gov This general methodology is applicable to substituted cyclohexanones to yield the corresponding this compound derivatives.
A significant focus of synthetic efforts is the creation of "caged" or protected gem-dithiols, which exhibit greater stability and allow for controlled release of the reactive dithiol moiety or hydrogen sulfide. nih.govnih.gov An acetyl group, for example, can be used to protect the thiol groups, creating a more stable derivative that can be deprotected in the presence of other thiols like cysteine or glutathione (B108866) (GSH). acs.org This approach has led to the development of thiol-activated H₂S donors based on a gem-dithiol template. nih.govacs.org
Furthermore, gem-dithiols, including those derived from cyclohexanones, serve as precursors for various heterocyclic compounds. researchgate.netfrontiersin.org For example, α-oxoketene gem-dithiols are valuable multifunctional substrates in the synthesis of heterocycles. frontiersin.org The reaction of cyclohexanone with ammonia (B1221849) and carbon disulfide has been reported to produce a dithiocarboxylate derivative, showcasing an alternative pathway for derivatization. researchgate.net
The following table summarizes synthetic approaches to gem-dithiol derivatives:
| Precursor | Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|
| Ketone (e.g., Cyclohexanone) | H₂S, HCl | Free gem-dithiol | Direct synthesis of the core structure. | nih.gov |
| gem-Dithiol | Acetylating Agent | Protected gem-dithiol (e.g., diacetate) | Enhanced stability, controllable release of H₂S. | acs.org |
| Cyclohexanone | NH₃, CS₂ | Dithiocarboxylate derivative | Alternative derivatization pathway. | researchgate.net |
| gem-Dithiol | Organic Nitrites | S-Nitrosothiol derivative | Precursor for NO and reactive sulfur species. | nih.gov |
Comparative Reactivity and Structure-Reactivity Relationship Studies of Analogues
The reactivity of gem-dithiols is a subject of considerable study, particularly concerning their decomposition to release hydrogen sulfide (H₂S) and their reactions with various electrophiles. nih.gov The stability and reactivity of these compounds are highly dependent on their structure. While many free gem-dithiols are unstable under physiological conditions, some, like 1,3-diphenylpropane-2,2-dithiol, are stable solids at room temperature. nih.gov
Studies on gem-dithiol analogues reveal a clear structure-reactivity relationship. For instance, the release of H₂S from 1,3-diphenylpropane-2,2-dithiol is pH-dependent, with basic conditions promoting the elimination reaction that produces H₂S and a thioketone intermediate. nih.gov The reactivity of thiol-activated gem-dithiol donors (TAGDDs) has been systematically compared, showing that H₂S release can be modulated by the structure of the gem-dithiol and the nature of the activating thiol (e.g., cysteine vs. glutathione). acs.org It was observed that glutathione (GSH) led to a slower and reduced release of H₂S compared to cysteine, a difference attributed to steric bulk and reaction mechanism variations. acs.org
The reactivity of the dithiirane, formed from the S-nitrosothiol derivative of a gem-dithiol, has also been explored. nih.gov This strained three-membered ring acts as a sulfur transfer agent, capable of reacting with thioketones and strained alkynes in 1,3-dipolar cycloadditions. nih.gov
A comparative study of multifunctional alkenes in photoinduced thiol-ene polymerizations included 1,2,4-trivinyl cyclohexane (B81311). radtech.org This external ene was found to react significantly slower than linear dienes like 1,9-decadiene, a difference attributed to the reduced accessibility of the resulting carbon-centered radical on the cyclohexane ring. radtech.org
| Compound/System | Reaction Condition/Partner | Observation | Reference |
|---|---|---|---|
| 1,3-Diphenylpropane-2,2-dithiol | Aqueous buffer (pH 5-8) | pH-dependent H₂S release; more release at higher pH. | nih.gov |
| Thiol-Activated gem-Dithiols (TAGDDs) | Cysteine vs. Glutathione (GSH) | Cysteine is a more effective trigger for H₂S release than the bulkier GSH. | acs.org |
| 3,3-Dibenzyldithiirane | Thiobenzophenone (a thioketone) | Undergoes 1,3-dipolar cycloaddition to form a trithiolane. | nih.gov |
| 1,2,4-Trivinyl cyclohexane | Thiol-ene polymerization with 1,6-hexanedithiol | Slower reaction rate compared to linear dienes due to steric hindrance. | radtech.org |
Stereoisomeric Studies of Cyclohexane-Based Dithiols
The principles of stereoisomerism in disubstituted cyclohexanes are fundamental to understanding the three-dimensional structure of cyclohexane-based dithiols and their derivatives. libretexts.org The introduction of substituents onto the cyclohexane ring can create chiral centers, leading to the existence of stereoisomers, which include enantiomers and diastereomers. masterorganicchemistry.commvpsvktcollege.ac.in
For a gem-dithiol on an otherwise unsubstituted cyclohexane ring (this compound), the spiro carbon atom itself is not a stereocenter. libretexts.org However, if the cyclohexane ring is substituted, chiral centers can be created. For example, in a 4-methylthis compound, the C4 carbon is a chiral center.
More commonly, stereoisomerism is studied in the context of spirocyclic dithioacetals formed from substituted cyclohexanones. researchgate.netwikipedia.org The reaction of a substituted cyclohexanone with a dithiol like ethane-1,2-dithiol or propane-1,3-dithiol creates a spiro compound where the spiroatom can be a center of chirality. wikipedia.org For example, the condensation of substituted cyclohexanones with 1,3-propanediol (B51772) analogues to form spiro-1,3-dioxanes has been shown to generate complex mixtures of diastereomers and enantiomers due to the chirality of the spiro skeleton. researchgate.net These principles are directly applicable to the corresponding spiro-1,3-dithianes.
The stereochemistry of disubstituted cyclohexanes, such as 1,2-, 1,3-, and 1,4-disubstituted derivatives, involves cis and trans isomers. libretexts.orgmvpsvktcollege.ac.in
Cis/Trans Isomerism: In a disubstituted cyclohexane, if two groups are on the same side of the ring's plane, it is the cis isomer; if they are on opposite sides, it is the trans isomer. masterorganicchemistry.com
Enantiomers and Diastereomers: For 1,2- and 1,3-disubstituted cyclohexanes, the trans isomers typically exist as a pair of enantiomers (e.g., (R,R) and (S,S)), while the cis isomer is often a meso compound. libretexts.org The cis and trans isomers are diastereomers of each other. libretexts.orgmasterorganicchemistry.com
These concepts are critical when considering reactions of substituted cyclohexanones, where the approach of the dithiol can be influenced by existing stereocenters, leading to diastereoselective synthesis. beilstein-journals.org The separation and characterization of stereoisomers are crucial as different stereoisomers can have distinct biological activities and physical properties. mdpi.com
Exploration of Related Cyclic Dithioacetals and Dithianes
Cyclic dithioacetals, specifically 1,3-dithiolanes and 1,3-dithianes, are highly important derivatives conceptually related to this compound. organic-chemistry.orgthieme-connect.de They are most commonly synthesized by the condensation of a carbonyl compound, such as cyclohexanone, with either ethane-1,2-dithiol or propane-1,3-dithiol, respectively, in the presence of an acid catalyst. organic-chemistry.orgthieme-connect.de These reactions are valuable for protecting carbonyl groups due to the high stability of the resulting dithioacetal under both acidic and basic conditions. thieme-connect.deasianpubs.org
The formation of these spirocyclic compounds from cyclohexanone is a standard procedure in organic synthesis. For example, reacting cyclohexanone with ethane-1,2-dithiol yields 1,4-dithiaspiro[4.5]decane. wikipedia.org A variety of catalysts, including Brønsted acids (like HCl) and Lewis acids (like BF₃·OEt₂), can facilitate this transformation. thieme-connect.de
Beyond their role as protecting groups, 1,3-dithianes are renowned for their application as acyl anion equivalents, a concept known as "umpolung" or polarity inversion. thieme-connect.de The C-2 proton of a 1,3-dithiane (B146892) is acidic and can be removed by a strong base like n-butyllithium. The resulting anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds), allowing for the construction of new carbon-carbon bonds. Subsequent hydrolysis of the dithiane regenerates a carbonyl group in the newly formed molecule.
The following table presents examples of catalysts used for the synthesis of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds.
| Catalyst System | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| HCl, ZnCl₂, or BF₃·OEt₂ | Organic solvent (e.g., CHCl₃) | General for aldehydes and ketones. | thieme-connect.de |
| Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) | Solvent-free, room temperature | Chemoselective for aldehydes. | organic-chemistry.org |
| Polyphosphoric acid (PPA) | Stirring at 25-45 °C | Used for deprotection, but acids catalyze formation. | asianpubs.org |
| Iodine (I₂) | Solvent-free | Efficient for various carbonyls. | organic-chemistry.org |
Research Challenges and Future Directions in Cyclohexane 1,1 Dithiol Chemistry
Development of Novel and Efficient Catalytic Synthetic Pathways
The traditional synthesis of gem-dithiols like cyclohexane-1,1-dithiol involves the reaction of a ketone, in this case, cyclohexanone (B45756), with hydrogen sulfide (B99878), often under acidic conditions. google.comlookchem.com While effective, this method presents challenges in terms of efficiency, substrate scope, and the handling of toxic and gaseous hydrogen sulfide. The future of this compound synthesis lies in the development of sophisticated catalytic systems that can offer milder reaction conditions, higher yields, and improved safety profiles.
Future research should focus on:
Homogeneous and Heterogeneous Catalysis: Investigating transition-metal catalysts (e.g., based on nickel, palladium, or titanium) or organocatalysts that can activate the carbonyl group of cyclohexanone or a sulfur source more efficiently. google.comgoogle.com For instance, developing solid-supported catalysts could simplify purification and catalyst recycling, aligning with green chemistry principles.
Alternative Sulfurating Agents: Exploring less hazardous and easier-to-handle sulfur sources than hydrogen sulfide. Catalytic systems that can utilize reagents like thiourea, or elemental sulfur in the presence of a reducing agent, could represent a significant step forward.
Enantioselective Synthesis: For substituted cyclohexanone precursors, the development of chiral catalysts could enable the enantioselective synthesis of chiral gem-dithiols, opening avenues for their use in asymmetric synthesis and materials science.
A comparative analysis of potential catalytic approaches is presented below.
Table 1: Comparison of Synthetic Approaches for this compound
Exploration of Unprecedented Reactivity and Mechanistic Discoveries
The reactivity of gem-dithiols is largely characterized by their decomposition to release hydrogen sulfide (H₂S), particularly in aqueous environments. This property has led to their investigation as H₂S donors. However, the full reactive potential of this compound is far from realized.
Key areas for future exploration include:
Controlled Release of Reactive Sulfur Species (RSS): Beyond H₂S, mechanistic studies could uncover pathways to selectively generate other RSS like persulfides (RSSH) or polysulfides from this compound under specific catalytic conditions.
Oxidative Chemistry: While the oxidation of monothiols is well-understood, the controlled oxidation of gem-dithiols like this compound could lead to novel cyclic disulfides or other sulfur-oxygen species with unique structures and reactivity.
Mechanistic Investigations: Detailed mechanistic studies using advanced spectroscopic techniques and computational modeling are crucial. For example, understanding the kinetics and thermodynamics of H₂S release from this compound compared to other gem-dithiols can inform the design of stimuli-responsive molecules. The mechanism of thiol-activated H₂S release, demonstrated for protected gem-dithiols, involves a thiol exchange followed by acyl transfer and subsequent H₂S elimination, a pathway that could be engineered for this compound derivatives.
Integration with Emerging Areas of Chemical Research (e.g., Flow Chemistry, Machine Learning in Synthesis)
Modernizing the study of this compound requires embracing cutting-edge technologies that are revolutionizing chemical synthesis and discovery.
Flow Chemistry: The synthesis of this compound, especially when using hazardous reagents like H₂S, is highly suitable for flow chemistry. Continuous-flow reactors offer enhanced safety by minimizing the volume of hazardous material at any given time, precise control over reaction parameters (temperature, pressure, residence time), and easier scalability. Future work could focus on developing a complete flow process from cyclohexanone to purified this compound, potentially integrating catalytic steps and in-line purification.
Machine Learning in Synthesis: Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery of optimal synthetic conditions. An ML model could be trained on data from various reaction conditions (catalyst type, solvent, temperature) to predict the yield and purity of this compound, reducing the need for extensive empirical screening. Furthermore, ML can predict the properties of novel polymers or materials derived from this dithiol, guiding synthetic efforts toward applications with the highest potential.
Advanced Materials Applications and Performance Optimization
The presence of two thiol groups on a single carbon atom makes this compound an intriguing candidate for advanced materials, particularly in polymer and surface chemistry.
Future research directions include:
Polymer Synthesis: this compound can serve as a monomer in polymerization reactions. Its reaction with di-enes via thiol-ene chemistry could produce novel poly(β-thioether)s. The rigid cyclohexane (B81311) backbone would impart specific thermal and mechanical properties to the resulting polymers. Performance optimization would involve tuning the polymer structure by copolymerization with other dithiols or dienes to achieve desired characteristics like high glass transition temperatures or chemical recyclability.
Nanomaterial Functionalization: The thiol groups can anchor strongly to the surfaces of metal nanoparticles (e.g., gold, silver), making this compound a potential ligand for creating stable nanoparticle assemblies. Its geminal dithiol structure could lead to unique binding geometries compared to monothiols or vicinal dithiols.
Self-Assembled Monolayers (SAMs): As a dithiol, it could be used to crosslink layers of materials. For example, dithiols have been used to control the interlayer spacing of graphene oxide, a concept that could be explored with this compound to create tailored 2D confined systems for catalysis or separations.
Table 2: Potential Applications of this compound in Materials Science
Sustainable and Scalable Production Methodologies for Industrial Research
For this compound to find widespread use, its production must be both sustainable and scalable. Current industrial production of its precursor, cyclohexane, is a mature process based on the catalytic hydrogenation of benzene. The challenge lies in the subsequent conversion to the dithiol.
Future research must address:
Green Chemistry Metrics: The entire synthesis process should be evaluated using metrics like atom economy, E-factor (environmental factor), and process mass intensity. The goal is to minimize waste, reduce energy consumption, and use less hazardous substances.
Scalable Reactor Design: Moving from laboratory glassware to industrial-scale reactors requires careful engineering. As mentioned, continuous flow reactors are a promising option for ensuring safety and consistent product quality during scale-up.
Feedstock Sustainability: The primary feedstock, cyclohexanone, is derived from cyclohexane, which is produced from benzene, a fossil-fuel derivative. Long-term sustainability research could explore pathways to bio-based cyclohexanone, which would significantly improve the green credentials of this compound.
Process Safety and Hazard Mitigation: A thorough understanding and mitigation of the hazards associated with hydrogen sulfide are paramount for any industrial-scale process. Developing catalytic systems that avoid H₂S altogether would be the most impactful advance in this area.
By systematically addressing these research challenges, the scientific community can unlock the full potential of this compound, paving the way for new synthetic methods, novel materials, and sustainable chemical processes.
Conclusion
Synthesis of Key Research Contributions on Cyclohexane-1,1-dithiol
Research on this compound has established it as a cornerstone molecule for understanding the fundamental chemistry of geminal dithiols. The key contributions synthesized from scientific investigations are threefold. First, the development of a reliable synthetic protocol via the acid-catalyzed reaction of cyclohexanone (B45756) and hydrogen sulfide (B99878) has made this compound readily accessible for further study. Second, detailed investigations into its reactivity have mapped out its primary transformation pathways, most notably its controlled oxidation to form unique spirocyclic trithiolanes and its role as a stable, isolable precursor for the generation of the highly reactive and unstable thioketone, cyclohexanethione (B3050593). Third, its function as a dithiolate ligand has been thoroughly explored, leading to the synthesis and characterization of numerous transition metal complexes, which serve as important structural models in the field of bioinorganic chemistry.
Broader Impact of this compound Research on Chemical Science
The study of this compound has had an impact that extends beyond the compound itself, influencing several areas of chemical science. Its chemistry provides a crucial and accessible entry point into the broader field of organosulfur chemistry, particularly for the under-explored class of gem-dithiols. The challenges associated with its stability and handling have driven innovation in synthetic methodology for managing sensitive functional groups. The successful use of this compound as a precursor to cyclohexanethione represents a classic and widely cited example of the "stable precursor" strategy, a valuable concept for generating and studying transient reactive intermediates in situ. Finally, the coordination chemistry built upon its dithiolate anion contributes to the fundamental understanding of metal-sulfur bonding, which is critical for designing new catalysts and for modeling the active sites of metalloenzymes involved in biological sulfur metabolism.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing bis(1-mercaptocyclohexyl) sulfide and trithiane derivatives from cyclohexane-1,1-dithiol, and how can reaction conditions be optimized?
- Methodological Answer : this compound reacts with hydrogen chloride in acetone to form bis(1-mercaptocyclohexyl) sulfide (32% yield via acid catalysis) . For trithiane derivatives, alkaline conditions (e.g., NaOH in ethanol) with 1,2-dibromopropane yield 5-/6-methyl-3,3-pentamethylene-1,2,4-trithiane . Optimization involves controlling stoichiometry, solvent polarity, and reaction time. Monitoring via TLC and IR spectroscopy (e.g., peaks at 2924 cm⁻¹ for C-H stretching) ensures intermediate identification .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer : Key precautions include:
- Use <100 mL per reaction without prior approval .
- Employ PPE (gloves, goggles) and work in a fume hood due to flammability (calculated flash point: 83°C) .
- Neutralize acidic/basic waste before disposal and adhere to lab SOPs for solvent handling .
Q. How can the purity and structural integrity of this compound derivatives be verified?
- Methodological Answer : Use a combination of:
- Mass spectrometry : Confirm molecular weights (e.g., m/z 262 for bis(1-mercaptocyclohexyl) sulfide) .
- NMR spectroscopy : Analyze proton environments (e.g., δ 1.53 ppm for axial -CHCS protons in trithiane) .
- IR spectroscopy : Identify S-H stretches (~2550 cm⁻¹) and C-S bonds (1120 cm⁻¹) .
Advanced Research Questions
Q. Why does this compound form trithiane instead of dithioketal when reacted with 1,2-dibromopropane under alkaline conditions?
- Methodological Answer : Alkaline conditions promote nucleophilic substitution but favor sulfur-sulfur bond formation due to the thiol's high nucleophilicity. The reaction proceeds via a thiolate intermediate attacking a second thiol molecule, leading to trithiane cyclization rather than ketal formation . Computational modeling of sulfur reactivity (e.g., using InChIKey VSARMWHOISBCGR-UHFFFAOYSA-N) can predict such pathways .
Q. How can computational chemistry aid in predicting the reactivity of this compound in complex syntheses?
- Methodological Answer : Density Functional Theory (DFT) simulations using molecular descriptors (e.g., InChI: 1S/C6H12S2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2) model reaction thermodynamics and transition states . Software like Gaussian or ORCA can predict regioselectivity in alkylation or oxidation reactions (e.g., H₂O₂ oxidation to cyclohexanone) .
Q. What analytical techniques resolve contradictions in reported product yields for this compound reactions?
- Methodological Answer : Reproducibility issues arise from trace moisture or oxygen. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
